2,4-Nonadienal

Odor threshold Sensory potency Water matrix

2,4-Nonadienal (CAS 6750-03-4, FEMA 3212, CoE 732, JECFA is an aliphatic α,β-γ,δ-unsaturated dienal with molecular formula C9H14O and molecular weight 138.21. It exists as a slightly yellow to pale yellow liquid at room temperature, insoluble in water but soluble in ethanol and fixed oils.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 6750-03-4
Cat. No. B1237559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Nonadienal
CAS6750-03-4
Synonyms2,4-nonadienal
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCCCC=CC=CC=O
InChIInChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+
InChIKeyZHHYXNZJDGDGPJ-BSWSSELBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in fixed oils;  Insoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Nonadienal (CAS 6750-03-4): Procurement Specifications and Compound Class Profile


2,4-Nonadienal (CAS 6750-03-4, FEMA 3212, CoE 732, JECFA 1185) is an aliphatic α,β-γ,δ-unsaturated dienal with molecular formula C9H14O and molecular weight 138.21 [1]. It exists as a slightly yellow to pale yellow liquid at room temperature, insoluble in water but soluble in ethanol and fixed oils [2]. The compound is commercially available in both mixed-isomer (≥89%) and stereospecifically enriched (≥95% trans,trans-isomer) grades . Classified as a Structure Class I flavoring substance with a threshold of toxicological concern of 1800 μg/person/day, it is approved for food use under GB 2760-1996 and regulated under FEMA 3212 [3].

Why 2,4-Nonadienal Cannot Be Replaced by Generic 2,4-Alkadienals


2,4-Nonadienal exhibits distinct odor potency and sensory character that cannot be replicated by adjacent homologs (2,4-heptadienal, 2,4-octadienal, 2,4-decadienal) or isomeric variants (2,6-nonadienal). The compound demonstrates a water odor detection threshold of 0.05 μg/kg, which is 180× lower than (E,E)-2,4-heptadienal at 9 μg/kg and approximately 540× lower than 2,4-decadienal at 27 μg/kg [1]. Furthermore, its sensory descriptor profile combines fatty, deep-fried, green, and cucumber notes [2], whereas 2,6-nonadienal is dominated by cucumber and green wax notes [3]. In complex food matrices, 2,4-nonadienal is consistently identified as a primary differentiating aroma-active compound that explains inter-varietal and inter-processing differences, a role that its structural analogs do not fulfill equivalently [4].

Quantitative Evidence for Selecting 2,4-Nonadienal Over Analogs


Water Odor Threshold: 2,4-Nonadienal vs. 2,4-Heptadienal vs. 2,4-Decadienal

2,4-Nonadienal exhibits a water odor detection threshold of 0.05 μg/kg (0.05 ppb), which is 180× lower than (E,E)-2,4-heptadienal at 9 μg/kg and 540× lower than 2,4-decadienal at 27 μg/kg, as determined via GC-O and sensory evaluation in aqueous matrices [1]. This indicates that 2,4-nonadienal exerts substantial olfactory impact at concentrations where these structural analogs would be imperceptible.

Odor threshold Sensory potency Water matrix

Purity Specification: FCC-Grade Isomeric Enrichment vs. Technical Grade

Commercial 2,4-nonadienal is available in at least two distinct purity tiers: technical grade with minimum 89% assay (sum of isomers) and FCC food-grade with minimum 95% purity (sum of isomers) and specified acid value ≤2 max KOH/g . The FCC grade also stipulates refractive index range 1.517-1.523 at 20°C and specific gravity 0.865-0.880 at 25°C as quality control parameters .

Purity Isomeric composition Quality control

Aroma Differentiation in Vegetable Oils: Camellia Oil Processing Variants

In a comprehensive GC×GC-qMS and AEDA analysis of camellia oils, (E,E)-2,4-nonadienal was identified as an aroma-active compound specifically characterizing virgin camellia oil (VCO), alongside (E,E)-2,4-heptadienal and D-limonene, with flavor dilution (FD) factors ≥27 [1]. In contrast, fragrant camellia oil (FCO) was distinguished by furfural and 3-ethyl-2,5-dimethylpyrazine with FD factors ≥243 [2]. This demonstrates that 2,4-nonadienal serves as a differential marker between processing technologies.

Aroma marker Vegetable oil Processing technology

Inter-Varietal Aroma Discrimination in Rice: 13-Compound Panel Inclusion

In a study comparing six distinct rice flavor types (basmati, jasmine, two Korean japonica cultivars, black rice, and nonaromatic rice), (E,E)-2,4-nonadienal was one of only 13 odor-active compounds identified as primary contributors to inter-varietal aroma differences [1]. GC-O analysis determined air odor thresholds for aldehydes in the panel ranging from 0.09 to 3.1 ng/L [2]. Notably, while 2,4-decadienal was also present in this panel, the two compounds exhibited distinct OAV contribution patterns across varieties [3].

Rice aroma Chemometrics Varietal differentiation

Oxidative Stability Marker Specificity: Linoleic Acid vs. Linolenic Acid Origin

HPLC-QqQ-MS analysis of oxidized edible oils revealed that 2,4-nonadienal, along with 2,4-heptadienal, 2-hexenal, 2-pentenal, propanal, butanal, acetone, and ethanal, was closely associated with the initial content of α-linolenic acid (omega-3) [1]. In contrast, (E,E)-2,4-decadienal, 2-heptenal, 2-octenal, and 2,4-octadienal were produced at moderate-strong intensities from heated trilinolein (omega-6) [2]. Additionally, 2,4-nonadiene (the corresponding hydrocarbon) has been shown to be predominantly generated from omega-6 fatty acids, highlighting the precursor specificity of the aldehyde form [3].

Lipid oxidation Fatty acid precursor Off-flavor marker

Surimi Species Aroma Profiling: Differential Aldehyde Contribution

AEDA and OAV analysis of surimi from three fish species (silver carp, Pacific whiting, Alaska pollock) identified (E,E)-2,4-nonadienal as one of the most potent aroma-active compounds, contributing fishy, green, oily, or metallic odors across all three species [1]. However, silver carp surimi exhibited higher levels of (E,Z)-2,4-decadienal and overall stronger 'river water, fishy' and 'grassy, green' aromas, whereas saltwater species showed stronger 'sea breeze-like' and 'sulfur-like' odors [2]. The concurrent presence of both 2,4-nonadienal and 2,4-decadienal isomers was necessary for full aroma reconstitution.

Surimi Fish aroma Species differentiation

Validated Application Scenarios for 2,4-Nonadienal Based on Quantitative Evidence


Authenticating Virgin-Pressed Vegetable Oils and Monitoring Processing-Induced Aroma Shifts

2,4-Nonadienal serves as a differential aroma marker between virgin camellia oil (VCO) and fragrant camellia oil (FCO), with FD factor ≥27 in VCO versus alternative markers (furfural, FD≥243) in FCO [1]. Quality control laboratories can utilize this compound as an analytical standard to verify processing authenticity and detect thermal degradation in linolenic acid-rich oils, where 2,4-nonadienal accumulation correlates with oxidative deterioration [2].

Rice Variety Discrimination and Flavor Breeding Program Support

As one of 13 primary odor-active compounds distinguishing six rice flavor types (basmati, jasmine, Korean japonica, black rice, nonaromatic), 2,4-nonadienal is essential for multivariate chemometric models used in variety authentication and flavor-directed breeding [1]. Its air odor threshold (0.09-3.1 ng/L range for aldehydes in this panel) and distinct OAV contribution pattern relative to 2,4-decadienal make it a non-substitutable reference standard for GC-O calibration and sensory panel training [2].

Surimi and Processed Seafood Flavor Reconstitution and Off-Flavor Monitoring

In surimi flavor reconstitution studies, (E,E)-2,4-nonadienal is required alongside (E,E)-2,4-decadienal and (E,Z)-2,4-decadienal to reproduce authentic fishy, green, oily, and metallic aroma notes across multiple species [1]. The compound's differential abundance between freshwater and saltwater surimi provides a quantitative basis for species-specific flavor optimization and off-flavor threshold monitoring in fish protein hydrolysates and restructured seafood products [2].

Omega-3 Rich Oil Stability Studies and Shelf-Life Prediction Modeling

2,4-Nonadienal is a key volatile marker associated with α-linolenic acid (omega-3) oxidation, distinguishing it from 2,4-decadienal which primarily indicates linoleic acid (omega-6) degradation [1]. Accelerated storage studies of hemp seed oil at 60°C demonstrate that 2,4-nonadienal increases progressively over 18 days as a secondary oxidation marker, alongside (E,E)-2,4-decadienal, hexanal, and 2-pentylfuran, enabling quantitative shelf-life modeling for high-PUFA oils [2].

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